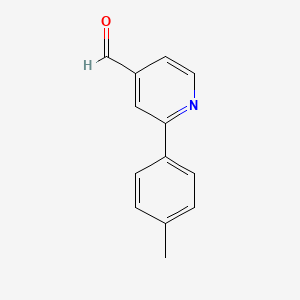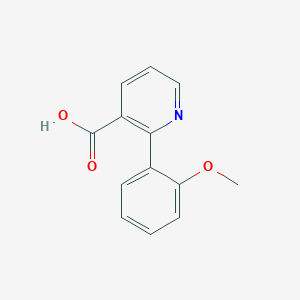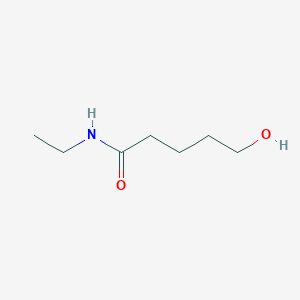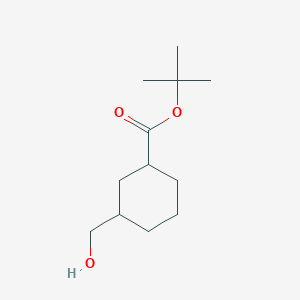![molecular formula C6H9N3O2S B3092296 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1226781-80-1](/img/structure/B3092296.png)
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Übersicht
Beschreibung
The compound “2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole” is a pyrazole pesticide that is 1,3-dimethylpyrazol-5-ol in which the hydrogen at position 4 has been replaced by a 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl group .
Molecular Structure Analysis
The molecular formula of this compound is C14H13F3N2O4S . It is a member of pyrazole pesticides, an aromatic ketone, a sulfone, and a member of (trifluoromethyl)benzenes .Physical and Chemical Properties Analysis
The molecular weight of this compound is 362.33 g/mol . Further physical and chemical properties are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Synthesis Approaches
The synthesis of substituted tetrahydropyrrolo[3,4-c]pyrazoles, including the 2-(methylsulfonyl) variant, has been achieved through intramolecular nitrilimine cycloaddition to alkynes. This method provides a versatile approach for generating a variety of substituted pyrazoles (Winters, Teleha, & Sui, 2014).
Molecular Structure Studies
Investigations into the molecular structure and conformations of various 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles have been conducted. These studies provide insights into the molecular interactions and stability of these compounds under different conditions (Sagar et al., 2017).
Medicinal Chemistry and Biological Activity
Drug Discovery
The compound has been utilized in medicinal chemistry, particularly in the synthesis of novel pyrazoles for drug discovery. These synthesized compounds have shown potential in various biological properties like antioxidant and anti-breast cancer activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
GPR119 Receptor Agonism
A study focused on designing a novel GPR119 agonist based on the 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which highlights its application in receptor-targeted drug development (Futatsugi et al., 2013).
Chemical Reactions and Derivatives
- Reactions and Derivatives: Research has also been conducted on the synthesis and reactions of various derivatives of 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. These studies contribute to the understanding of the reactivity and potential applications of these compounds in different chemical contexts (Zhu et al., 2011).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole” are not available, there is significant interest in the development of pyrazole derivatives due to their high impact in medicinal chemistry . The focus is on green methodologies, energy-efficient techniques, and the use of benign catalysts .
Wirkmechanismus
Target of Action
These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Mode of Action
Similar compounds often work by binding to their target receptors, leading to a change in the receptor’s activity that can affect various cellular processes .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above .
Result of Action
Similar compounds have been found to have a variety of effects, depending on their specific biological activity .
Eigenschaften
IUPAC Name |
2-methylsulfonyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-4-5-2-7-3-6(5)8-9/h4,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJWKBIFOTURDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CNCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)


![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)




![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)
![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)

![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)


